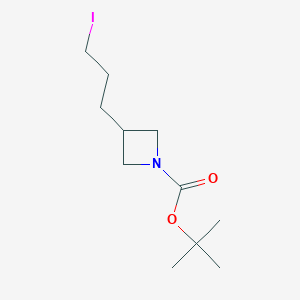

Tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate

説明

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.govrsc.org Their incorporation into molecular structures is a key strategy for developing novel therapeutics. nih.gov Azetidine (B1206935) moieties are found in a wide array of pharmacologically active compounds, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govmedwinpublishers.com A 2024 analysis revealed that 59% of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles, highlighting their immense impact on pharmaceutical development. msesupplies.com The azetidine ring serves as a "bioisostere," a molecular substitute that can enhance a compound's pharmacological properties. This rigid structure helps to lock a molecule into a specific three-dimensional shape, which can improve its binding affinity to biological targets and lead to greater efficacy. researchgate.netenamine.net

Structural Peculiarities and Inherent Ring Strain of Azetidine Systems

Azetidine, a saturated heterocycle with three carbon atoms and one nitrogen atom, possesses a unique combination of stability and reactivity directly attributable to its structure. rsc.orgwikipedia.org The defining feature of the four-membered ring is its significant ring strain, which imparts distinct chemical properties compared to more common five- or six-membered rings. nih.gov

The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchgate.net However, the ring is significantly more stable than that of the three-membered aziridine, making azetidine-containing compounds easier to handle while still allowing for unique reactivity under specific conditions. rsc.orgresearchgate.net This balance of stability and reactivity makes azetidines valuable intermediates in chemical synthesis. researchgate.net

Table 1: Comparison of Ring Strain in Saturated Heterocycles

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Aziridine | 3-membered | Nitrogen | ~26.7-27.7 |

| Azetidine | 4-membered | Nitrogen | ~25.2-25.4 |

| Pyrrolidine | 5-membered | Nitrogen | ~5.4-5.8 |

| Piperidine (B6355638) | 6-membered | Nitrogen | ~0 |

Data sourced from multiple chemical studies. rsc.orgresearchgate.net

This inherent strain endows the azetidine scaffold with a high degree of molecular rigidity, a desirable trait in drug design. researchgate.netnih.gov By restricting the conformational flexibility of a molecule, the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency. enamine.net

Historical Context and Evolution of Azetidine Synthesis Methodologies

Historically, the synthesis of azetidines has been considered challenging due to the ring strain, which makes their formation less favorable than five- or six-membered rings. medwinpublishers.comub.bw Early methods dating back to 1907 involved Schiff base reactions. jmchemsci.com The discovery of penicillin, which contains a related four-membered β-lactam (azetidin-2-one) ring, spurred significant interest and research into the synthesis of these strained heterocycles. jmchemsci.com

Over the past few decades, remarkable advances have been made in developing more efficient and versatile methods for synthesizing functionalized azetidines. researchgate.net Classical approaches include intramolecular cyclization and cycloaddition reactions. medwinpublishers.comub.bw Modern synthetic chemistry has introduced a host of sophisticated techniques.

Table 2: Key Methodologies in Azetidine Synthesis

| Synthesis Strategy | Description |

|---|---|

| Intramolecular Cyclization | A foundational method involving the formation of a C-N bond from a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position. rsc.org |

| [2+2] Cycloaddition | Reactions, such as the aza Paternò-Büchi reaction, involve the photochemical cycloaddition of an imine and an alkene to directly form the four-membered ring. magtech.com.cnresearchgate.net |

| Ring Expansion/Contraction | Involves converting more readily available rings, such as aziridines (3-membered) or pyrrolidines (5-membered), into the azetidine core. rsc.orgmagtech.com.cn |

| Palladium-Catalyzed C-H Amination | An advanced method that forms the azetidine ring via intramolecular amination of a C(sp3)–H bond, offering high functional group tolerance. rsc.org |

| Reduction of β-Lactams | The reduction of azetidin-2-ones (β-lactams), which are often more accessible, provides a direct route to the corresponding saturated azetidine. ub.bwmagtech.com.cn |

These evolving methodologies have made a wider variety of substituted azetidines accessible, fueling their use in various research applications. rsc.org

Overview of Research Utility of Azetidines as Versatile Building Blocks

Azetidines are highly valued as versatile building blocks in organic synthesis, serving as crucial raw materials, intermediates, and catalysts. magtech.com.cn Their utility stems from their unique structural and chemical properties, which allow for the creation of diverse and complex molecular architectures. magtech.com.cnchemrxiv.org

In medicinal chemistry, azetidine-containing building blocks are widely used to accelerate drug discovery projects. enamine.net The rigid scaffold allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. enamine.net Furthermore, the introduction of an azetidine ring can improve a drug candidate's pharmacokinetic properties, such as metabolic stability. nih.gov The development of synthetic methods to produce diversely functionalized azetidines continues to expand their application as motifs in drug discovery, polymerization, and as chiral templates for asymmetric synthesis. rsc.org Their ability to serve as precursors for homologated amines through strain-driven ring-opening reactions further enhances their synthetic value. rsc.org

特性

IUPAC Name |

tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFCIUGZBUBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways to Azetidine Core Structures and Aliphatic Iodide Side Chains

General Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine core necessitates specialized synthetic approaches for its efficient construction. Several robust methodologies have been developed to this end.

One of the most common and direct methods for forming the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. nih.govcommonorganicchemistry.com This approach typically involves the activation of the hydroxyl group as a good leaving group (e.g., as a tosylate, mesylate, or halide), followed by nucleophilic attack by the amine to close the four-membered ring. The reaction is governed by Baldwin's rules for ring closure, with 4-exo-tet cyclizations being favorable. The use of a suitable protecting group on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, is often crucial to modulate the nucleophilicity of the amine and prevent side reactions.

A more contemporary and powerful strategy for synthesizing functionalized azetidines involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained bicyclic compounds can be readily prepared and serve as versatile precursors. The ring-opening can be initiated by a variety of nucleophiles and electrophiles, leading to the formation of 1,3-disubstituted azetidines with a high degree of control over the substitution pattern. This method offers a modular approach to a wide range of azetidine derivatives that would be challenging to access through traditional cyclization methods.

[2+2] Cycloaddition reactions represent an atom-economical route to the azetidine core. Photochemical [2+2] cycloadditions, often referred to as aza Paternò-Büchi reactions, involve the reaction of an imine with an alkene upon irradiation to form the azetidine ring directly. While powerful, these reactions can sometimes suffer from issues of regioselectivity and stereoselectivity.

In recent years, transition metal-catalyzed cycloadditions have emerged as a highly effective alternative. Catalysts based on metals such as rhodium, palladium, and copper can mediate the [2+2] cycloaddition of imines and alkenes under milder conditions and with greater control over the stereochemical outcome. These methods often proceed through metallacyclic intermediates and have expanded the scope of accessible azetidine structures.

The synthesis of enantiomerically pure azetidines is of paramount importance for their application in pharmaceuticals. One established method to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, chiral sulfinamides have been successfully employed as auxiliaries in the synthesis of C-2 substituted azetidines with high levels of stereoselectivity.

Diverse Strategies for Functionalization at the Azetidine 3-Position

The introduction of the 3-(3-iodopropyl) side chain onto the azetidine ring requires a versatile handle at the 3-position. Key intermediates such as tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-hydroxyazetidine-1-carboxylate are commonly employed for this purpose.

A plausible synthetic route to the direct precursor, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, can be envisioned starting from tert-butyl 3-oxoazetidine-1-carboxylate. This ketone can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion bearing a two-carbon chain with a protected hydroxyl group or an ester functionality. Subsequent reduction of the resulting double bond and deprotection or reduction of the functional group would yield the desired 3-(3-hydroxypropyl) side chain.

Alternatively, a Grignard-type addition of a suitable three-carbon nucleophile to the ketone, followed by further functional group manipulations, could also lead to the target alcohol. The synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the 3-oxo precursor demonstrates the feasibility of forming a new carbon-carbon bond at this position. wikipedia.orgnih.gov

| Intermediate | Synthetic Approach | Key Reagents | Reference |

| tert-Butyl 3-oxoazetidine-1-carboxylate | Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO | nih.gov |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | nih.gov |

| tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | Proposed: Wittig/HWE followed by reduction | Phosphonium ylide, H2/Pd | - |

Methodologies for Carbon-Iodine Bond Formation in Alkyl Chains

The final step in the synthesis of tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate is the conversion of the terminal hydroxyl group of the 3-(3-hydroxypropyl) side chain into an iodide. This transformation is a standard functional group interconversion in organic synthesis, and several reliable methods are available.

One of the most widely used methods for this conversion is the Appel reaction . wikipedia.orgcommonorganicchemistry.comsynarchive.comcommonorganicchemistry.comalfa-chemistry.com This reaction utilizes triphenylphosphine (B44618) and iodine to convert a primary or secondary alcohol into the corresponding alkyl iodide. The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at a chiral center. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Another common method is the Mitsunobu reaction , which allows for the conversion of an alcohol to a variety of functional groups, including iodides, with inversion of stereochemistry. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com The standard conditions involve the use of triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a source of iodide, such as methyl iodide or zinc iodide.

A more recent and sustainable approach involves the blue light-promoted iodination of alcohols using iodoform (B1672029) in the presence of dimethylformamide. nih.gov This method avoids the use of stoichiometric phosphine (B1218219) reagents and their corresponding oxide byproducts, making it an attractive alternative for green chemistry applications.

| Reaction | Key Reagents | Mechanism | Key Features |

| Appel Reaction | PPh₃, I₂, Imidazole (B134444) | SN2 | Forms stable PPh₃=O byproduct. |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Iodide Source | SN2 | Inversion of stereochemistry. |

| Light-Promoted Iodination | Iodoform, DMF, Blue Light | Radical | Phosphine-free. |

Selective Conversion of Alcohols to Alkyl Iodides

The transformation of alcohols into alkyl iodides is a fundamental process in organic synthesis. Several methodologies have been developed to achieve this conversion with high efficiency and selectivity.

One effective method involves the use of a stable thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, under neutral conditions. This reagent efficiently converts a wide range of primary and secondary alcohols into their corresponding iodides. The reaction demonstrates excellent functional group tolerance, with protecting groups such as nitro groups, THP ethers, silyl (B83357) ethers, esters, and tert-butyl carbamates remaining intact under the reaction conditions. For primary alcohols, the conversion proceeds in high yields. The process is also chemoselective, allowing for the selective iodination of a primary alcohol in the presence of a secondary alcohol. Optimization of reaction conditions, such as heating the alcohol solution prior to the addition of the reagent, can further improve the yield and minimize the formation of byproducts like formate (B1220265) esters.

Another widely applicable method for the conversion of alcohols to alkyl iodides utilizes a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile. This system provides an exceedingly mild and efficient preparation of iodides from a variety of alcohols. The reaction proceeds at reflux temperature and demonstrates good yields for primary, secondary, and benzylic alcohols. This method is attractive due to the low cost of the reagents and the simplicity of the procedure.

The table below summarizes the reaction conditions and yields for the selective conversion of various alcohols to their corresponding iodides using the CeCl₃·7H₂O/NaI system.

Table 1: Conversion of Alcohols to Alkyl Iodides using CeCl₃·7H₂O/NaI

| Entry | Substrate (Alcohol) | Product (Iodide) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Octanol | 1-Iodooctane | 20 | 95 |

| 2 | 1-Decanol | 1-Iododecane | 20 | 96 |

| 3 | Cyclohexanol | Iodocyclohexane | 24 | 85 |

| 4 | 2-Phenylethanol | 1-Iodo-2-phenylethane | 20 | 92 |

| 5 | Benzyl alcohol | Benzyl iodide | 20 | 98 |

Nucleophilic Substitution Reactions for Iodide Introduction

Nucleophilic substitution is a cornerstone of organic chemistry for the introduction of various functional groups, including iodide. The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides through a nucleophilic substitution mechanism. researchgate.net

This reaction typically involves treating an alkyl chloride or alkyl bromide with an excess of sodium iodide in a solvent like acetone (B3395972). The choice of acetone as a solvent is crucial as sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide is not. This insolubility of the byproduct halide salt drives the equilibrium of the reaction towards the formation of the alkyl iodide according to Le Châtelier's principle. The iodide ion is an excellent nucleophile, facilitating the SN2 displacement of the other halogen. researchgate.net

The reactivity of alkyl halides in nucleophilic substitution reactions follows the order R-I > R-Br > R-Cl > R-F. researchgate.net This trend is attributed to the bond strength between the carbon and the halogen atom and the leaving group ability of the halide ion, with iodide being the best leaving group.

Ionic liquids have also emerged as efficient media for nucleophilic substitution reactions to introduce iodide. For instance, 1-n-butyl-3-methylimidazolium-based ionic liquids can serve as both the solvent and the iodide source, facilitating the conversion of sulfonate esters (e.g., mesylates or tosylates) derived from alcohols into alkyl iodides in high yields. This approach is considered environmentally attractive as it often uses stoichiometric amounts of the ionic liquid without the need for additional solvents, and the ionic liquids can be recycled.

The table below provides examples of nucleophilic substitution reactions for the synthesis of alkyl iodides.

Table 2: Nucleophilic Substitution Reactions for Iodide Introduction

| Entry | Substrate | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-Octyl chloride | NaI | Acetone | n-Octyl iodide | 92 |

| 2 | Benzyl chloride | KI | Acetone | Benzyl iodide | 95 |

| 3 | n-Butyl mesylate | [bmim][I] | - | n-Butyl iodide | 94 |

| 4 | Cyclohexyl bromide | NaI | Acetone | Cyclohexyl iodide | 88 |

Electrophilic Iodination Approaches in Organic Synthesis

While the direct iodination of unactivated aliphatic C-H bonds is challenging due to the low reactivity of iodine and the reversibility of the reaction, several methods have been developed to achieve this transformation. These approaches often involve the in situ generation of a more reactive electrophilic iodine species or proceed through radical intermediates.

One strategy involves the iodination of organoboranes, which are typically prepared from the hydroboration of alkenes. The resulting organoborane can react with iodine in the presence of a base to yield an alkyl iodide. This method is particularly useful for the conversion of terminal olefins into primary iodides. The reaction proceeds with the cleavage of the carbon-boron bond and the formation of a new carbon-iodine bond. The choice of base can influence the stoichiometry of the reaction, with stronger bases allowing for the utilization of all alkyl groups on the boron atom.

Radical-mediated C-H iodination offers another pathway to aliphatic iodides. The Hofmann-Löffler-Freytag reaction, for example, involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions and irradiation. wikipedia.orgwikiwand.com This radical can undergo an intramolecular 1,5-hydrogen atom transfer to create a carbon-centered radical, which is then trapped by an iodine atom. Subsequent nucleophilic substitution leads to the formation of a cyclic amine. While this is a cyclization reaction, the underlying principle of remote C-H functionalization via a radical relay mechanism is relevant.

More direct approaches to the iodination of alkanes have also been explored. These methods often employ a combination of an iodine source and an oxidant or a radical initiator. For instance, the use of iodoform (CHI₃) in the presence of a solid base can convert aliphatic hydrocarbons into the corresponding iodoalkanes. acs.org Another approach utilizes N-iodoamides, which have been shown to be capable of the direct and efficient C-H bond iodination of various cyclic and acyclic alkanes. acs.org

The table below highlights different approaches for the introduction of iodine into aliphatic systems.

Table 3: Electrophilic and Radical Iodination Approaches

| Entry | Substrate | Reagents | Key Intermediate | Product Type |

|---|---|---|---|---|

| 1 | 1-Decene | 1. BH₃·THF; 2. I₂, NaOH | Trialkylborane | 1-Iododecane |

| 2 | N-Chloropentylamine | H₂SO₄, hν, I₂ | N-centered radical, C-centered radical | 2-Methylpyrrolidine (after cyclization) |

| 3 | Cyclohexane | CHI₃, NaOH | Carbon radical | Iodocyclohexane |

| 4 | Adamantane | N-Iodosaccharin | Carbon radical | 1-Iodoadamantane |

Specific Synthetic Routes to Tert Butyl 3 3 Iodopropyl Azetidine 1 Carboxylate

Retrosynthetic Analysis Targeting the Azetidine (B1206935) and Iodopropyl Moieties

Retrosynthetic analysis provides a logical framework for planning the synthesis of tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate by systematically deconstructing the molecule into simpler, more readily available precursors.

The primary and most evident disconnection is the carbon-iodine bond through a Functional Group Interconversion (FGI). This leads to the immediate precursor, a primary alcohol, which is generally more stable and accessible than the corresponding iodide.

Disconnect 1 (C-I Bond): The target molecule can be traced back to tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate . This transformation relies on a standard iodination reaction of a primary alcohol.

The second disconnection targets the C-C bond linking the propyl chain to the azetidine ring. A common strategy involves forming this bond from a carbonyl-containing azetidine precursor.

Disconnect 2 (C-C Bond): The hydroxypropyl sidechain can be constructed from a precursor such as tert-butyl 3-(2-carboxyethyl)azetidine-1-carboxylate or a related ester. This suggests a synthesis path involving the reduction of a carboxylic acid or ester to a primary alcohol. This acid or ester can, in turn, be formed by the reduction of an unsaturated intermediate, which could be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction with tert-butyl 3-oxoazetidine-1-carboxylate .

Finally, the synthesis of the N-Boc-protected azetidine core is considered.

Disconnect 3 (Azetidine Ring): The tert-butyl 3-oxoazetidine-1-carboxylate intermediate is a key building block. Its synthesis often starts from precursors like 1-benzylazetidin-3-ol, which involves debenzylation followed by Boc protection and subsequent oxidation of the hydroxyl group to a ketone. nih.gov This traces the origin of the azetidine ring back to acyclic precursors that can undergo intramolecular cyclization.

This retrosynthetic pathway outlines a feasible and modular approach, starting from simple precursors to build the azetidine ring, followed by side-chain elaboration and final functional group manipulation to arrive at the target compound.

Synthesis of Key Precursors: Azetidine Intermediates Bearing a Hydroxypropyl Chainuni.lu

The pivotal precursor for the final iodination step is tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. uni.lu Its synthesis requires a multi-step sequence starting from a functionalized azetidine core. A representative and effective route begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Chain Elongation via Wittig-type Reaction: The first step involves extending the carbon chain at the C3 position of the azetidine ring. A Horner-Wadsworth-Emmons reaction is employed, where tert-butyl 3-oxoazetidine-1-carboxylate is treated with a phosphonate (B1237965) ylide, such as diethyl (cyanomethyl)phosphonate. nih.gov This reaction efficiently forms tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, introducing a two-carbon unsaturated nitrile chain. nih.gov

Reduction of the Unsaturated Nitrile: The next stage involves the complete reduction of both the carbon-carbon double bond and the nitrile functional group. This is typically achieved through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can reduce the double bond. Subsequent or concurrent reduction of the nitrile to a primary amine can be achieved with a more potent catalyst system or by chemical reduction.

Conversion to the Hydroxypropyl Chain: An alternative and more direct route to the hydroxypropyl intermediate involves a different chain elongation strategy followed by reduction. Starting again from tert-butyl 3-oxoazetidine-1-carboxylate, a Wittig reaction with an ylide bearing an ester group, such as (carbethoxymethylene)triphenylphosphorane, would yield an α,β-unsaturated ester. A subsequent two-step reduction process can be used. First, catalytic hydrogenation (e.g., H₂/Pd/C) reduces the C=C double bond. Second, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the ester functionality to the primary alcohol, yielding the desired precursor, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Regioselective Iodination of the Pendant Hydroxypropyl Group

The conversion of the terminal hydroxyl group of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate into an iodide is a critical final step. Since the precursor contains only one hydroxyl group, the issue of regioselectivity is inherently solved, and the focus shifts to achieving high conversion and yield under mild conditions that preserve the Boc-protecting group and the azetidine ring. Several reliable methods are available for the iodination of primary alcohols. manac-inc.co.jp

One of the most common and effective methods is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). Imidazole (B134444) is often added to the reaction mixture to act as a catalyst and to neutralize the HI generated in situ, preventing potential side reactions. acs.org This method is known for its mild conditions and high yields. acs.org

Another widely used approach is the Finkelstein reaction . This two-step process first involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is then treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or DMF. The iodide ion displaces the sulfonate group via an Sₙ2 mechanism to form the alkyl iodide. manac-inc.co.jp

Other reagent systems have also been developed for the direct iodination of alcohols, offering various advantages in terms of reaction conditions and workup procedures. ccspublishing.org.cnresearchgate.net

| Method | Reagents | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Appel Reaction | PPh₃, I₂, Imidazole | DCM or THF, 0 °C to RT | Mild conditions, high yields, one-pot procedure. acs.org | Stoichiometric triphenylphosphine oxide byproduct can complicate purification. |

| Finkelstein Reaction | 1. TsCl or MsCl, Base 2. NaI or KI | Two steps; solvent often acetone or DMF for the second step. | Reliable Sₙ2 reaction, uses inexpensive reagents. manac-inc.co.jp | Requires two separate synthetic steps. |

| Polymer-supported Reagents | Polymer-supported PPh₃, I₂, Imidazole | DCM, RT | Simplified workup (filtration removes byproduct), reusable reagent. acs.org | Higher cost of the polymer-supported reagent. |

| NaBH₄/I₂ System | Sodium borohydride, Iodine | 1,4-Dioxane, 80 °C | Effective for primary and benzylic alcohols. ccspublishing.org.cn | Requires elevated temperatures; substrate scope can be limited. ccspublishing.org.cn |

Optimization of Reaction Conditions for Efficient Synthesis

To maximize the yield and purity of this compound, careful optimization of the reaction conditions, particularly for the iodination step, is essential.

Reagent Stoichiometry: In the Appel reaction, using a slight excess of triphenylphosphine and iodine (e.g., 1.2-1.5 equivalents relative to the alcohol) can drive the reaction to completion. The amount of imidazole is also critical and is typically used in slight excess as well.

Solvent Selection: The choice of solvent is crucial for ensuring all reagents are soluble and for controlling the reaction rate. Dichloromethane (B109758) (DCM) is a common choice for the Appel reaction due to its inertness and ability to dissolve the reactants. acs.org Anhydrous conditions are necessary to prevent hydrolysis of the reactive intermediates.

Temperature Control: The iodination reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction between triphenylphosphine and iodine. The reaction is then typically allowed to warm to room temperature and stirred until completion, which helps to prevent the formation of byproducts. acs.org

Reaction Monitoring: Progress of the reaction should be monitored using thin-layer chromatography (TLC) to determine the point of complete consumption of the starting alcohol. This prevents unnecessarily long reaction times which could lead to degradation of the product.

Workup and Purification: After the reaction is complete, the workup procedure must be optimized to efficiently remove byproducts. For the Appel reaction, the triphenylphosphine oxide byproduct is a primary concern. A simple aqueous wash with sodium thiosulfate (B1220275) can remove excess iodine, followed by standard extraction procedures. acs.org Purification is typically achieved by column chromatography on silica (B1680970) gel. Using polymer-supported triphenylphosphine can significantly simplify the workup, as the phosphine (B1218219) oxide byproduct can be removed by simple filtration. acs.org

Analytical and Spectroscopic Characterization Techniques for Structural Confirmationuni.lu

Confirmation of the structure and assessment of the purity of the synthesized this compound are accomplished using a combination of standard analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR: The spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around δ 1.4 ppm. The protons on the carbon adjacent to the iodine atom (-CH₂-I) would appear as a triplet at approximately δ 3.2 ppm. The protons of the azetidine ring would appear as complex multiplets in the δ 3.5-4.2 ppm region.

¹³C NMR: The spectrum would confirm the presence of all carbon atoms. Key signals would include the quaternary carbon of the tert-butyl group (~δ 28 ppm), the carbonyl carbon of the carbamate (B1207046) (~δ 156 ppm), and most distinctively, the carbon atom bonded to iodine (C-I), which would appear significantly upfield at around δ 5-10 ppm due to the heavy atom effect.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| -C(CH₃)₃ | - | ~80.0 |

| -C=O | - | ~156.0 |

| Azetidine-CH₂ (C2, C4) | ~3.5-4.2 (m, 4H) | ~55-60 (2C) |

| Azetidine-CH (C3) | ~2.5-3.0 (m, 1H) | ~30-35 |

| -CH₂-CH₂-CH₂-I | ~1.8 (m, 2H) | ~35-40 |

| -CH₂-CH₂-CH₂-I | ~2.0 (m, 2H) | ~30-35 |

| -CH₂-I | ~3.2 (t, 2H) | ~5-10 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), would be used to confirm the molecular formula (C₁₁H₂₀INO₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. A strong absorption band around 1690-1700 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carbamate (Boc group). C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ region. A peak corresponding to the C-I stretch would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

Chromatographic Analysis: Thin-layer chromatography (TLC) is used to monitor the reaction progress and for initial purity assessment. High-Performance Liquid Chromatography (HPLC) can be employed for a more accurate determination of the final product's purity.

Reactivity and Transformational Chemistry of Tert Butyl 3 3 Iodopropyl Azetidine 1 Carboxylate

Exploitation of the Terminal Alkyl Iodide Moiety in Carbon-Carbon Bond Forming Reactions

The presence of a primary alkyl iodide in the 3-(3-iodopropyl) side chain offers a versatile handle for introducing molecular complexity through the formation of new carbon-carbon bonds. This functionality is amenable to a variety of classical and modern synthetic methodologies.

While direct examples involving tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate are not extensively documented, the reactivity of the terminal iodide is anticipated to be analogous to other primary alkyl iodides in transition metal-catalyzed cross-coupling reactions. Such reactions are fundamental in organic synthesis for the creation of C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds.

Potential cross-coupling reactions could include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form alkyl-aryl or alkyl-vinyl bonds.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to yield substituted alkynes.

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents, which are known for their high reactivity and functional group tolerance.

Kumada Coupling: Nickel- or palladium-catalyzed reaction with Grignard reagents for the formation of alkyl-alkyl or alkyl-aryl bonds.

The choice of catalyst, ligands, and reaction conditions would be crucial to optimize these transformations and ensure compatibility with the azetidine (B1206935) ring and the Boc-protecting group.

The primary alkyl iodide is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of carbon-based nucleophiles, leading to the extension of the propyl chain and the incorporation of new functional groups.

Common carbon nucleophiles that can be employed include:

Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates: Alkylation of ketones, esters, or other carbonyl compounds to form more complex carbon skeletons.

Organocuprates (Gilman reagents): For the formation of new carbon-carbon bonds with high efficiency and selectivity.

Acetylides: Reaction with metal acetylides to introduce an alkyne functionality.

These reactions are typically carried out in polar aprotic solvents, and the choice of base and reaction temperature can be optimized to achieve high yields.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Enolate | Lithium diisopropylamide (LDA) + Ketone | β-Alkylated Ketone |

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Alkane |

| Acetylide | Sodium Acetylide (NaC≡CH) | Alkyne |

This table provides illustrative examples of potential nucleophilic substitution reactions.

The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate a primary alkyl radical under suitable conditions. This radical intermediate can then participate in various carbon-carbon bond-forming reactions. Radical reactions are often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis.

Potential radical transformations include:

Radical Addition to Alkenes: The generated radical can add to electron-deficient alkenes in a Giese reaction.

Radical Cyclization: If an appropriate radical acceptor is present within the molecule, intramolecular cyclization can occur to form new ring systems.

While specific examples with this compound are not prevalent in the literature, the principles of radical chemistry suggest its utility in such transformations.

Chemical Transformations of the Boc-Protected Azetidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. Its removal unmasks the secondary amine, which can then be further functionalized to introduce a diverse range of substituents.

The Boc group is typically removed under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. These conditions are generally mild enough to avoid cleavage of the azetidine ring. scintica.com

Once deprotected, the resulting secondary amine, 3-(3-iodopropyl)azetidine, can undergo a variety of functionalization reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. For instance, reaction with ethanesulfonyl chloride can yield 1-(ethylsulfonyl)-3-(3-iodopropyl)azetidine, a key intermediate in the synthesis of pharmaceuticals like baricitinib. nih.gov

N-Arylation: Buchwald-Hartwig amination with aryl halides to form N-aryl azetidines.

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl |

| N-Sulfonylation | Ethanesulfonyl Chloride (CH₃CH₂SO₂Cl) | N-Ethylsulfonyl |

| N-Arylation | Phenyl Bromide (C₆H₅Br) + Pd catalyst | N-Phenyl |

This table illustrates common functionalization reactions of the deprotected azetidine nitrogen.

The bifunctional nature of this compound allows for synthetic strategies where both the side chain and the azetidine ring are modified. For example, the terminal iodide can be converted into another functional group, which can then react intramolecularly with a substituent on the azetidine nitrogen after Boc deprotection. This can lead to the formation of bicyclic or spirocyclic structures. The synthesis of azaspiro[3.3]heptane derivatives often utilizes functionalized azetidines as starting materials. researchgate.net While not starting from the title compound, these syntheses showcase the potential for ring diversification.

Investigation of Ring-Opening and Ring-Expansion Pathways of Azetidine Derivatives

The chemical behavior of this compound is significantly influenced by the inherent strain of the four-membered azetidine ring and the presence of a reactive iodopropyl side chain. The considerable ring strain, while less than that of aziridines, makes the azetidine ring susceptible to nucleophilic attack, leading to various transformations. rsc.org These reactions, particularly ring-opening and ring-expansion, represent key pathways for converting simple azetidines into more complex and synthetically versatile nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes. nih.govbohrium.com

The presence of the 3-iodopropyl group introduces a potent electrophilic center, which can react intramolecularly with the azetidine nitrogen. This process, however, is contingent on the electronic state of the nitrogen atom. The tert-butyloxycarbonyl (Boc) protecting group significantly reduces the nucleophilicity of the nitrogen. Therefore, reaction pathways are often predicated on the initial removal of the Boc group, typically under acidic conditions, to liberate the more nucleophilic secondary amine.

Intramolecular Cyclization to a Bicyclic Azetidinium Intermediate

Following deprotection of the Boc group, the liberated secondary amine of the resulting 3-(3-iodopropyl)azetidine can undergo a facile intramolecular SN2 reaction. The azetidine nitrogen acts as a nucleophile, attacking the terminal carbon of the propyl chain and displacing the iodide leaving group. This intramolecular N-alkylation results in the formation of a bridged bicyclic system, the 1-azoniabicyclo[3.2.1]octane salt.

This bicyclic azetidinium cation is a key intermediate, being highly strained and thus activated towards subsequent nucleophilic attack. Its formation is a critical step that precedes potential ring expansion or rearrangement pathways. nih.gov

Nucleophilic Ring Expansion to Piperidine (B6355638) and Azepane Derivatives

The strained 1-azoniabicyclo[3.2.1]octane intermediate is highly susceptible to nucleophilic ring-opening. The regioselectivity of the nucleophilic attack on the carbons adjacent to the quaternary nitrogen dictates the structure of the resulting product. This process can lead to a competitive formation of different ring-expanded heterocycles. nih.gov

Research on analogous systems, specifically azetidines bearing a 3-hydroxypropyl side chain at the 2-position, provides a framework for understanding these competitive pathways. nih.gov In these studies, activation of the terminal alcohol followed by intramolecular cyclization forms a related 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack leads to a mixture of five- and seven-membered ring products. nih.gov

Applying this precedent to the 1-azoniabicyclo[3.2.1]octane intermediate derived from 3-(3-iodopropyl)azetidine, two primary ring-expansion pathways are plausible:

Formation of Piperidine Derivatives (6-Membered Ring): Nucleophilic attack at the carbons of the original azetidine ring (C2 or C4) results in the cleavage of one of the C-N bonds of the four-membered ring. This pathway relieves the strain of the azetidine portion of the bicyclic system, leading to the formation of a substituted piperidine. This represents a formal ring expansion from a four- to a six-membered ring.

Formation of Azepane Derivatives (7-Membered Ring): Alternatively, nucleophilic attack could potentially lead to cleavage of the C2-C3 or C3-C4 bonds within the bicyclic system, which could rearrange to form a seven-membered azepane ring. The distribution between these products is highly dependent on the substitution pattern of the azetidine ring, the nature of the nucleophile, and the specific reaction conditions. nih.gov

The table below summarizes the outcomes observed in an analogous system, demonstrating the influence of the nucleophile on the product distribution in the ring expansion of a bicyclic azetidinium intermediate.

| Precursor System | Nucleophile (Nu⁻) | Reaction Conditions | Major Product(s) | Product Ratio (Pyrrolidine:Azepane) | Reference |

|---|---|---|---|---|---|

| 2-(3-hydroxypropyl)azetidine derivative | CN⁻ | 1. MsCl, Et₃N, CH₂Cl₂; 2. KCN, DMSO | Pyrrolidine & Azepane | 60:40 | nih.gov |

| 2-(3-hydroxypropyl)azetidine derivative | N₃⁻ | 1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF | Pyrrolidine & Azepane | 75:25 | nih.gov |

| 2-(3-hydroxypropyl)azetidine derivative | AcO⁻ | 1. MsCl, Et₃N, CH₂Cl₂; 2. CsOAc, DMF | Pyrrolidine & Azepane | 85:15 | nih.gov |

Data derived from analogous 2-substituted azetidine systems. nih.gov

Direct Ring-Opening of the Azetidine Moiety

A competing pathway to intramolecular cyclization involves the direct nucleophilic ring-opening of the azetidine ring itself. This reaction typically requires activation of the azetidine nitrogen to form an azetidinium ion, which is then attacked by an external nucleophile. nih.gov This process does not involve ring expansion but rather leads to the formation of functionalized linear amines. nih.gov

For this compound, such a reaction could be initiated by an external Lewis or Brønsted acid. The resulting activated azetidinium species could be attacked by a nucleophile at either C2 or C4, leading to cleavage of the ring and formation of a γ-substituted aminopropyl iodide derivative. The regioselectivity of this attack is governed by steric and electronic factors of the substituents on the azetidine ring. nih.govacs.org This pathway generally competes with the intramolecular ring-expansion pathway, with the outcome often determined by the specific reaction conditions and the relative reactivity of the intramolecular versus intermolecular nucleophiles.

Advanced Research Applications of Tert Butyl 3 3 Iodopropyl Azetidine 1 Carboxylate and Its Derivatives

Use in the Generation of Diverse Chemical Libraries for Screening Purposes

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules for high-throughput screening. nih.govnih.gov Tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate is an ideal scaffold for DOS due to the reactive handle provided by the iodopropyl group. This functional group allows for a variety of subsequent chemical transformations, enabling the generation of large and diverse chemical libraries from a common starting material. nih.gov

The primary application of the iodopropyl moiety is in N-alkylation reactions. The terminal iodide is an excellent leaving group, facilitating the reaction with a wide range of nucleophiles, particularly primary and secondary amines, to introduce appendage diversity. This approach has been successfully employed to create libraries of novel compounds with potential applications in central nervous system (CNS)-targeted drug discovery. researchgate.net The azetidine (B1206935) core itself imparts favorable physicochemical properties, such as reduced lipophilicity and improved solubility, which are often desirable for drug candidates. nih.gov

A typical workflow for generating a diverse chemical library using this compound is outlined below:

| Step | Description | Reactants/Reagents |

| 1 | Scaffold Preparation | Synthesis of this compound |

| 2 | Diversification | N-alkylation with a diverse set of primary and secondary amines |

| 3 | Further Functionalization (Optional) | Deprotection of the Boc group and subsequent acylation, sulfonylation, or reductive amination |

| 4 | Purification and Screening | High-throughput purification followed by biological screening |

This strategy allows for the systematic exploration of the chemical space around the azetidine core, leading to the identification of novel hits in drug discovery campaigns.

Role as an Intermediate in the Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex polycyclic and heterocyclic frameworks. The strained four-membered ring can participate in various ring-opening and ring-expansion reactions, while the iodopropyl chain can be used to construct additional rings through intramolecular cyclization.

One notable application is in the synthesis of spirocyclic systems. The iodopropyl group can be transformed into other functional groups that can then react with a substituent on the azetidine ring itself or with an external reagent to form a spirocycle. For instance, the iodo group can be displaced by a nucleophile that subsequently participates in an intramolecular reaction. This approach has been utilized in the synthesis of novel spirocyclic azetidines with potential antitubercular activity.

Furthermore, derivatives of this compound are key intermediates in the synthesis of important pharmaceutical compounds. For example, related azetidine derivatives are crucial for the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. vulcanchem.comnih.gov The synthesis of the core azetidine structure in Baricitinib involves multiple steps where functionalized azetidine precursors are employed. vulcanchem.comnih.gov The iodopropyl derivative provides a reactive handle that can be elaborated to introduce the necessary side chains and build the complex heterocyclic system of the final drug molecule.

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of the iodopropyl group in this compound has been exploited in the development of novel synthetic methodologies. The presence of a reactive alkyl iodide allows for its participation in various coupling reactions, which are fundamental transformations in modern organic synthesis.

For instance, the iodopropyl chain can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, after appropriate functional group manipulation. These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, at the terminus of the propyl chain, thereby creating a diverse set of functionalized azetidines.

The development of efficient protocols for these transformations using this specific substrate contributes to the broader field of synthetic methodology by expanding the toolbox of reactions available for the modification of azetidine-containing molecules. The unique steric and electronic properties of the azetidine scaffold can influence the reactivity and selectivity of these coupling reactions, leading to new insights into reaction mechanisms and catalyst development.

Application in the Synthesis of Peptidomimetics and Non-Natural Amino Acid Surrogates for Conformational Studies

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov Non-natural amino acids are key building blocks for the synthesis of peptidomimetics. mdpi.com this compound can be converted into novel non-natural amino acid surrogates for incorporation into peptide chains.

The azetidine ring itself acts as a constrained dipeptide mimic, restricting the conformational flexibility of the peptide backbone. This conformational constraint can be beneficial for locking the peptide into a bioactive conformation, leading to increased potency and selectivity. The iodopropyl side chain can be chemically modified to mimic the side chains of natural amino acids or to introduce novel functionalities. For example, the iodide can be displaced with azide (B81097), followed by reduction to an amine, which can then be acylated to introduce a variety of side-chain mimics.

The incorporation of these azetidine-based amino acid surrogates into peptides allows for detailed conformational studies using techniques such as NMR spectroscopy. By analyzing the conformational preferences of the modified peptides, researchers can gain insights into the structure-activity relationships and design more potent and selective therapeutic agents. The rigid azetidine scaffold provides a well-defined conformational probe to study the requirements for receptor binding and biological activity. nih.gov

Conceptual Frameworks in Medicinal Chemistry Research Utilizing Azetidine Scaffolds

Design Principles for Strained Ring Systems in Ligand Research

The utilization of strained ring systems like azetidines in ligand design is underpinned by several key principles aimed at optimizing molecular properties for biological interactions. researchgate.net The inherent ring strain of azetidines, a result of bond angles deviating from the ideal tetrahedral geometry, imparts a greater degree of rigidity compared to more flexible acyclic or larger ring systems. rsc.org This conformational restriction can be highly advantageous in ligand design for several reasons. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is minimized, which can lead to an increase in binding affinity. enamine.net

Furthermore, the well-defined three-dimensional geometry of the azetidine (B1206935) ring allows for a more precise spatial orientation of substituents. This enables chemists to explore the chemical space around a pharmacophore with greater control, facilitating the optimization of interactions with specific residues in a protein's binding pocket. The strain in the azetidine ring also influences its electronic properties, which can impact the pKa of the nitrogen atom and its ability to participate in hydrogen bonding or other non-covalent interactions.

The design of ligands incorporating strained rings like azetidine is a strategic choice to achieve a balance between molecular rigidity, which can enhance potency and selectivity, and maintaining sufficient solubility and other drug-like properties. The development of synthetic methodologies to create diversely functionalized azetidines has been crucial in expanding their application in medicinal chemistry. magtech.com.cnorganic-chemistry.org

Azetidines as Bioisosteric Replacements for Larger Ring Systems in Scaffold Design

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. Azetidines have emerged as effective bioisosteres for larger, more common nitrogen-containing heterocycles such as piperidines and pyrrolidines. This substitution can lead to significant improvements in a compound's pharmacological profile.

The smaller size and lower lipophilicity of the azetidine ring compared to its five- and six-membered counterparts can lead to improved physicochemical properties. For instance, replacing a piperidine (B6355638) with an azetidine can reduce the molecular weight and logP of a compound, which are often key parameters in optimizing for oral bioavailability and reducing metabolic liabilities.

From a structural standpoint, the azetidine scaffold offers a distinct vector for substituent placement. While maintaining a key nitrogen interaction, the altered bond angles and distances of the azetidine ring can present appended functional groups to the biological target in a novel orientation, potentially leading to improved or altered activity. This can be particularly useful in cases where the parent molecule with a larger ring system has suboptimal interactions or clashes within the binding site. The successful application of this strategy has been demonstrated in the development of potent and selective inhibitors for various biological targets. nih.gov

Strategies for Modulating Molecular Rigidity and Solubility through Azetidine Incorporation in Research Compounds

The incorporation of an azetidine ring is a deliberate strategy to fine-tune the physicochemical properties of a research compound, particularly its rigidity and aqueous solubility. The semi-rigid nature of the azetidine scaffold provides a balance between conformational flexibility and rigidity, which is often desirable in drug discovery. nih.gov A completely rigid molecule may not be able to adopt the optimal conformation for binding, while a highly flexible molecule may pay a significant entropic cost upon binding. Azetidines offer a compromise, restricting the conformational landscape without completely locking the molecule into a single shape.

The nitrogen atom in the azetidine ring can also serve as a handle to improve aqueous solubility. As a basic center, it can be protonated at physiological pH, introducing a positive charge that can enhance interactions with the aqueous environment. The ability to functionalize the azetidine nitrogen allows for the introduction of polar groups, further modulating solubility and other properties like cell permeability.

Utility in the Synthesis of Research Probes for Elucidating Biological Mechanisms and Target Identification

Tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate is a particularly useful building block for the synthesis of research probes due to the presence of the 3-iodopropyl side chain. This functional group serves as a versatile chemical handle for the introduction of various reporter groups, affinity tags, or cross-linking moieties, which are essential components of chemical probes designed to investigate biological systems.

The carbon-iodine bond in the iodopropyl group is amenable to a variety of chemical transformations. For example, it can participate in nucleophilic substitution reactions, allowing for the attachment of fluorophores for fluorescence microscopy, biotin (B1667282) for affinity purification, or radiolabels for positron emission tomography (PET) imaging. The iodo group can also be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append more complex molecular fragments.

The synthesis of affinity-based probes is a key application for a building block like this compound. These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent modification, and a reporter tag for detection. The iodopropyl group can be converted to other functionalities, such as an azide (B81097) for click chemistry or a diazirine for photoaffinity labeling, to create such probes. enamine.net These tools are invaluable for identifying the protein targets of bioactive small molecules (target deconvolution) and for mapping ligand-binding sites.

Furthermore, the azetidine core itself can be a key element of the pharmacophore that interacts with the biological target. By incorporating this scaffold into a probe, researchers can investigate the structure-activity relationships of azetidine-containing ligands and elucidate the molecular mechanisms by which they exert their biological effects. The development of fluorescent purine (B94841) analogs incorporating azetidines highlights the utility of this scaffold in creating sensitive probes for studying biomolecular interactions. nih.gov

Data Tables

Table 1: Physicochemical Properties of Azetidine and Related Heterocycles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Ring Strain (kcal/mol) |

|---|---|---|---|---|

| Aziridine | C₂H₅N | 43.07 | 56-57 | ~27 |

| Azetidine | C₃H₇N | 57.09 | 61-63 | ~26 |

| Pyrrolidine | C₄H₉N | 71.12 | 87-88 | ~6 |

Table 2: Comparison of Azetidine as a Bioisostere

| Feature | Pyrrolidine/Piperidine | Azetidine | Potential Advantage of Azetidine |

|---|---|---|---|

| Ring Size | 5/6-membered | 4-membered | Lower molecular weight, reduced lipophilicity |

| Conformational Flexibility | More flexible | More rigid | Reduced entropic penalty upon binding, improved selectivity |

| Substituent Vectors | Established | Different spatial orientation | Novel interactions with target, potential for improved potency |

Future Research Directions and Emerging Avenues for Azetidine Chemistry

Development of Sustainable and Green Chemistry Approaches for Azetidine (B1206935) Synthesis

A significant shift towards environmentally benign synthetic methods is underway in azetidine chemistry. Researchers are focusing on replacing hazardous solvents and reagents and employing enabling technologies like flow chemistry to improve safety and efficiency. nih.gov Continuous flow systems, in particular, offer superior control over reaction parameters and allow for the safe handling of reactive intermediates at higher temperatures than are feasible in traditional batch processing. acs.org

Recent advancements include:

Flow Chemistry: The use of microfluidic reactors has been shown to overcome the hazards associated with certain azetidine synthesis steps, enabling quantitative transformations that are otherwise problematic. nih.gov This technology facilitates better heat and mass transfer, preventing the formation of undesirable byproducts. nih.gov

Green Solvents: Cyclopentyl methyl ether (CPME) has been identified as an environmentally responsible solvent for the synthesis and functionalization of azetidines, addressing key sustainability concerns. nih.govacs.org

Microchannel Reactors: For the synthesis of azetidine intermediates, such as tert-butyl 3-oxoazetidine-1-carboxylate, oxidation reactions using a TEMPO-H₂O₂ system in a microchannel reactor have achieved higher yields (92.1%) with fewer byproducts compared to conventional batch processes (87%). nih.govvulcanchem.com

Photoredox Catalysis: Copper-catalyzed photoredox reactions under visible light provide an efficient pathway for constructing azetidine rings from aliphatic amines and alkynes, representing a modern, atom-economical strategy. nih.govresearchgate.net

| Parameter | Traditional Approaches | Green/Sustainable Approaches | Reference |

|---|---|---|---|

| Technology | Batch processing | Continuous flow systems, microreactors | acs.orgnih.gov |

| Solvents | Conventional organic solvents | Environmentally benign solvents (e.g., CPME) | nih.govacs.org |

| Catalysis/Reaction Type | Stoichiometric reagents | Photoredox catalysis (e.g., copper-based) | nih.gov |

| Safety & Efficiency | Potential hazards with reactive intermediates, byproduct formation | Enhanced safety, exquisite control, reduced byproducts, higher yields | nih.govvulcanchem.com |

Exploration of Novel Chemo- and Regioselective Functionalization Reactions for Azetidines

The ability to selectively introduce functional groups at specific positions on the azetidine ring is critical for its application in drug discovery and materials science. Research is focused on developing new methods that offer precise control over reactivity.

Key areas of exploration include:

Directed Lithiation: The azetidine ring itself can act as a directing group for ortho-C-H functionalization of attached aryl compounds. nih.gov The nature of the nitrogen substituent (e.g., N-alkyl vs. N-Boc) can switch the regioselectivity between ortho-lithiation of the aryl ring and α-benzylic lithiation. rsc.org Using safer reagents like n-hexyllithium (B1586676) instead of n-butyllithium further enhances the utility of this method. nih.gov

Enantioselective Synthesis: Copper-catalyzed boryl allylation of azetines has emerged as a powerful method for producing chiral 2,3-disubstituted azetidines. acs.org This protocol achieves exceptional control over chemoselectivity, regioselectivity, enantioselectivity, and diastereoselectivity, yielding single isomers. acs.org

Modular Functionalization: Electrophilic azetinylation protocols using reagents like azetidinyl trichloroacetimidates allow for the direct, "any-stage" installation of the azetidine ring onto a wide variety of nucleophiles. chemrxiv.org This modular approach provides rapid access to diverse libraries of functionalized azetidines. chemrxiv.org

Radical Cyclizations: A copper-catalyzed, photoinduced radical 4-exo-dig cyclization of ynamides offers a general route to highly functionalized azetidines. nih.gov The resulting unsaturated products can undergo further post-functionalization reactions, such as hydrogenation or modification of the exocyclic double bond. nih.gov

| Reaction Type | Key Features | Outcome | Reference |

|---|---|---|---|

| Directed ortho-Lithiation | Azetidine ring directs C-H activation of an attached aryl group. | Site-selective introduction of substituents on the aromatic ring. | nih.gov |

| Enantioselective Boryl Allylation | Copper-catalyzed reaction on azetines. | Access to chiral 2,3-disubstituted azetidines with complete stereocontrol. | acs.org |

| Electrophilic Azetinylation | Modular strategy using azetidinyl trichloroacetimidates. | Direct installation of azetidine ring onto >20 classes of nucleophiles. | chemrxiv.org |

| Radical 4-exo-dig Cyclization | Photoinduced copper catalysis on ynamides. | Synthesis of highly functionalized unsaturated azetidines. | nih.gov |

Integration of Azetidine Scaffolds into Advanced Materials Science Research (e.g., Polymer Synthesis)

The inherent ring strain of azetidines makes them excellent monomers for ring-opening polymerization, leading to the formation of polyamines with diverse applications. rsc.org Furthermore, the dense and strained nature of the azetidine scaffold is being explored for the creation of novel energetic materials. researchgate.net

Emerging applications include:

Polymer Synthesis: Azetidines undergo both anionic and cationic ring-opening polymerization to produce linear and branched polyamines. rsc.org These polymers have potential applications in antibacterial coatings, CO₂ adsorption materials, and as non-viral gene transfection agents. rsc.org The high ring strain makes azetidines particularly susceptible to cationic polymerization. researchgate.net

Energetic Materials: The high strain and nitrogen content of azetidine scaffolds make them promising candidates for new energetic materials, such as melt-castable explosives and liquid propellant plasticizers. researchgate.netchemrxiv.org Photochemical strategies, such as the visible-light-mediated aza Paternò–Büchi reaction, enable the scalable synthesis of densely functionalized azetidines for this purpose. researchgate.netchemrxiv.org These novel materials can exhibit higher densities, better oxygen balances, and improved detonation properties compared to existing materials. chemrxiv.org

Application of Computational Chemistry for Predicting Azetidine Reactivity and Conformational Landscape Analysis

Computational modeling has become an indispensable tool for understanding and predicting the behavior of azetidine systems, saving time and resources by avoiding trial-and-error experimentation. mit.eduthescience.dev These methods provide deep insights into reaction mechanisms, selectivity, and the preferred three-dimensional structures of these strained rings.

Key computational approaches and their applications are:

Predicting Reaction Outcomes: Researchers at MIT and the University of Michigan have developed computational models to predict the success of photocatalyzed reactions for azetidine synthesis. mit.eduthescience.dev By calculating properties like frontier orbital energy matches between reactants (e.g., alkenes and oximes) and transition state energies, the models can pre-screen which substrate pairs will react successfully. thescience.devacs.org

Mechanistic Elucidation: Density Functional Theory (DFT) calculations have been used to understand why certain reaction pathways are favored over others. For instance, computations have shown that the radical 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov

Conformational Analysis: Ab initio and DFT methods are used to study the conformational preferences of azetidines. nih.gov Studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring adopts a puckered structure, and its preference can be influenced by the peptide backbone and solvent polarity. nih.gov The incorporation of substituents, such as fluorine, can also have a dramatic influence on the conformational behavior of the ring. researchgate.net

| Application Area | Computational Method/Concept | Insights Gained | Reference |

|---|---|---|---|

| Reaction Prediction | Frontier Orbital Energy Matching, Transition State Energy Calculation | Pre-screening of viable reactant pairs for photocatalyzed cycloadditions. | mit.eduthescience.devacs.org |

| Mechanistic Studies | Density Functional Theory (DFT) | Determination of kinetically favored reaction pathways (e.g., 4-exo-dig vs. 5-endo-dig cyclization). | nih.gov |

| Conformational Analysis | Ab initio methods, DFT with Self-Consistent Reaction Field (SCRF) | Understanding ring puckering, backbone structure, and the influence of solvents and substituents. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 3-(3-iodopropyl)azetidine-1-carboxylate, and how is the iodopropyl group introduced?

- The synthesis typically involves two main steps: (1) Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine) , and (2) introduction of the 3-iodopropyl group via nucleophilic substitution. For the latter, a common method employs 1,3-diiodopropane or a tosylate intermediate reacted with sodium iodide under polar aprotic solvents (e.g., DMF or acetonitrile) . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical to avoid over-iodination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The azetidine protons resonate between 3.5–4.5 ppm, while the iodopropyl chain shows distinct splitting patterns (δ ~1.8–2.2 ppm for CH2 and ~3.3 ppm for CH2I) .

- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 284.1 (calculated 283.11 g/mol), with fragmentation patterns confirming the loss of the tert-butyl group (m/z 228.0) .

- IR Spectroscopy : A strong carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc group .

Q. What purification strategies are recommended for this compound?

- Column chromatography using silica gel with a gradient of ethyl acetate/hexane (10–30% ethyl acetate) effectively separates the product from unreacted iodide or azetidine precursors . Recrystallization in cold diethyl ether or dichloromethane/hexane mixtures improves purity (>95%) .

Advanced Research Questions

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

- The C–I bond in the iodopropyl group facilitates Suzuki-Miyaura or Stille couplings. Optimal conditions involve Pd(PPh3)4 (5 mol%), a boronic acid (1.2 eq), and K2CO3 in DMF/H2O (3:1) at 80°C . Competing β-hydride elimination is minimized by avoiding strong bases like NaOtBu. GC-MS or HPLC-PDA monitors coupling efficiency .

Q. What are the common impurities in this compound, and how can they be resolved?

- Byproducts : (a) Deiodinated derivatives (e.g., tert-butyl 3-propenylazetidine-1-carboxylate) due to elimination; (b) Boc-deprotected azetidine from acidic conditions.

- Mitigation : Use anhydrous solvents to prevent hydrolysis and maintain reaction temperatures below 60°C. HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities, while flash chromatography with 5% MeOH in DCM removes polar byproducts .

Q. How do steric effects from the tert-butyl group impact azetidine ring dynamics?

- The tert-butyl group restricts ring puckering, favoring a chair-like conformation. Variable-temperature 1H NMR (VT-NMR) in CDCl3 reveals coalescence temperatures near −40°C for axial-equatorial proton exchange, indicating moderate ring flexibility. DFT calculations (B3LYP/6-31G*) further support these observations .

Q. How can contradictory data on N- vs. O-alkylation selectivity be addressed during synthesis?

- Competing O-alkylation (e.g., at the azetidine oxygen) is suppressed by pre-protecting the nitrogen with Boc. Solvent polarity also plays a role: non-polar solvents (toluene) favor N-alkylation, while polar solvents (DMF) may increase O-side products. Kinetic studies via in situ IR or LC-MS track selectivity trends .

Q. What stabilization methods prevent thermal degradation during storage or reflux?

- Store the compound at −20°C under argon, shielded from light. Under reflux (e.g., in THF), adding a radical inhibitor (BHT, 0.1%) prevents iodine radical formation. Degradation is monitored via 1H NMR; >90% stability is achievable over 48 hours at 60°C .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。